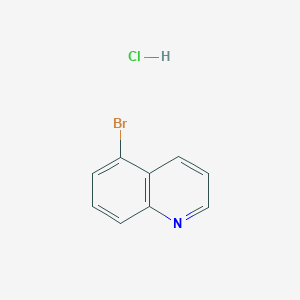

5-Bromoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRLBGYZMSIHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856366 | |

| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421580-26-9 | |

| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromoquinoline Hydrochloride: A Comprehensive Technical Guide to Synthesis and Characterization

Introduction: The Significance of 5-Bromoquinoline in Modern Drug Discovery

5-Bromoquinoline is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2][3] Its quinoline core is a prevalent scaffold in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic properties.[4][5] The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions, making it an invaluable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and anti-malarial research.[1][2][3] This guide provides an in-depth exploration of the synthesis and rigorous characterization of 5-bromoquinoline hydrochloride, tailored for researchers and professionals in drug development.

Part 1: Synthesis of this compound

The synthesis of 5-bromoquinoline can be approached through various methods, with the Skraup synthesis and direct bromination of quinoline being prominent strategies.[4][5][6] The subsequent conversion to its hydrochloride salt enhances its stability and solubility, which is often advantageous for pharmaceutical applications.

Synthetic Strategy: The Modified Skraup Synthesis

The Skraup synthesis is a classic and reliable method for constructing the quinoline ring system.[6][7][8] It involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[5][8] For the synthesis of 5-bromoquinoline, 3-bromoaniline serves as the starting material.

Causality Behind Experimental Choices:

-

3-Bromoaniline: The position of the bromine atom on the aniline ring dictates its final position on the quinoline scaffold.

-

Glycerol and Sulfuric Acid: Concentrated sulfuric acid dehydrates glycerol to form acrolein in situ.[4][8] This highly reactive α,β-unsaturated aldehyde is crucial for the subsequent cyclization steps.

-

Oxidizing Agent (e.g., Nitrobenzene or Arsenic Pentoxide): An oxidizing agent is necessary to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.[6][7][8] Nitrobenzene is a common choice and is reduced to aniline in the process, which can then participate in the reaction.[7][8]

-

Ferrous Sulfate: The Skraup reaction is notoriously exothermic and can be violent.[6][8] Ferrous sulfate is often added as a moderator to control the reaction rate and ensure safety.[8]

Experimental Protocol: Synthesis of 5-Bromoquinoline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

-

Initial Mixture: To the flask, add 3-bromoaniline and ferrous sulfate.

-

Glycerol Addition: Slowly add glycerol to the mixture with constant stirring.

-

Acid Addition: Cautiously add concentrated sulfuric acid dropwise through the dropping funnel. The addition should be slow to control the exothermic reaction.

-

Oxidizing Agent: Add the oxidizing agent (e.g., nitrobenzene).

-

Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) until the solution is alkaline.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-bromoquinoline can be purified by column chromatography or recrystallization.[9]

Alternative Synthetic Route: Direct Bromination of Quinoline

An alternative approach involves the direct bromination of quinoline. This electrophilic substitution reaction requires careful control of reaction conditions to achieve the desired regioselectivity.

Causality Behind Experimental Choices:

-

Solvent and Temperature: The choice of solvent and temperature significantly influences the position of bromination. Using sulfuric acid as a solvent at low temperatures (e.g., -20°C to -15°C) favors the formation of 5-bromoquinoline.[10][11]

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[10][11]

Experimental Protocol: Direct Bromination of Quinoline

-

Reaction Setup: In a flask equipped with a stirrer and a thermometer, dissolve quinoline in concentrated sulfuric acid at a low temperature (e.g., -20°C).

-

NBS Addition: Add N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature.[10][11]

-

Reaction Monitoring: Stir the mixture at low temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to a pH of 8.[11]

-

Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and purification as described in the Skraup synthesis protocol.

Formation of this compound

The hydrochloride salt is typically prepared by treating a solution of the free base (5-bromoquinoline) with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 5-bromoquinoline in a suitable solvent, such as diethyl ether or ethanol.

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The this compound will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 2: Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.[12][13]

Spectroscopic Analysis

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[13][14] Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the chemical environment and connectivity of the hydrogen atoms in the molecule.[14] The aromatic region will show a distinct set of signals corresponding to the protons on the quinoline ring. The integration of these signals should correspond to the number of protons. The hydrochloride salt formation may cause a downfield shift of the signals, particularly for the protons on the pyridine ring, due to the positive charge on the nitrogen atom.

-

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring.[14] The chemical shifts will be indicative of the electronic environment of each carbon. The carbon atom attached to the bromine (C-5) will show a characteristic chemical shift.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. Splitting patterns will reveal proton-proton coupling. |

| ¹³C NMR | Nine distinct signals for the aromatic carbons. The chemical shift of C-5 will be influenced by the bromine substituent. |

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13] The IR spectrum of this compound will show characteristic absorption bands for:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C and C=N stretching: In the range of 1600-1450 cm⁻¹

-

C-Br stretching: Typically in the fingerprint region, below 1000 cm⁻¹

-

N-H stretching (of the hydrochloride): A broad band in the region of 2400-3200 cm⁻¹

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[13][14]

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the 5-bromoquinoline cation. A key feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[14] This will result in two molecular ion peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of one bromine atom.[14]

| Technique | Expected m/z Values | Interpretation |

| Mass Spec. | ~207 and ~209 | Molecular ion peaks (M⁺ and M+2⁺) confirming the presence of one bromine atom. |

Chromatographic and Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.[15][16] A single sharp peak in the chromatogram indicates a high degree of purity.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound. The experimental values should be in close agreement with the calculated values for the molecular formula C₉H₇BrClN.

Visualization of the Characterization Workflow

Caption: Logical flow for the characterization of this compound.

Part 3: Safety and Handling

5-Bromoquinoline and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[17][18][19] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[17][18][19] Avoid inhalation of dust and contact with skin and eyes.[17][18] In case of accidental exposure, follow the first-aid measures outlined in the material safety data sheet (MSDS).[17][18]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and validate this important pharmaceutical intermediate. The synergistic use of various analytical techniques is paramount for ensuring the structural integrity and purity of the final compound, which is a critical aspect of drug discovery and development.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).

- Skraup reaction - Wikipedia. (n.d.).

- Preparation and Properties of Quinoline. (n.d.).

- Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem. (n.d.).

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

- Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide - Benchchem. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, July 9).

- SAFETY DATA SHEET. (n.d.).

- 5-Bromoquinoline - Chem-Impex. (n.d.).

- Ethyl 5-bromoquinoline-3-carboxylate - AK Scientific, Inc. (n.d.).

- The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (2025, December 29).

- 5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. (n.d.).

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents. (n.d.).

- isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.).

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).

- Technical Support Center: Purification of Crude 5-Bromoquinoline-8-thiol - Benchchem. (n.d.).

- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem. (n.d.).

- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (2025, October 31).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. iipseries.org [iipseries.org]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. uop.edu.pk [uop.edu.pk]

- 9. benchchem.com [benchchem.com]

- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. noveltyjournals.com [noveltyjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

Physicochemical properties of 5-Bromoquinoline hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoquinoline Hydrochloride

Introduction

This compound is a halogenated quinoline derivative that serves as a pivotal structural motif and versatile intermediate in modern synthetic chemistry. For researchers, scientists, and professionals in drug development, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application. This compound is a cornerstone in the synthesis of a diverse range of functional molecules, from active pharmaceutical ingredients (APIs) targeting critical diseases to advanced materials with unique electronic properties.[1][2][3][4]

This guide provides a detailed examination of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, analysis, and stability. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. By grounding key claims in authoritative sources, this document aims to be an essential resource for any scientist leveraging this compound to drive innovation.

Chemical Identity and Molecular Structure

Unambiguous identification is the foundation of all chemical research. This compound is the salt form of the free base, 5-Bromoquinoline, formed by the protonation of the quinoline nitrogen atom with hydrochloric acid. This conversion is a common strategy in pharmaceutical development to enhance the aqueous solubility and handling properties of parent amine-containing compounds.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 421580-26-9 | [5][6] |

| Molecular Formula | C₉H₇BrClN | [5][6] |

| Molecular Weight | 244.52 g/mol | [5][6] |

| Synonyms | 5-bromoquinoline;hydrochloride | [5] |

| InChI Key | (For free base) CHODTZCXWXCALP-UHFFFAOYSA-N | [7][8] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)C=CN=C2.Cl |

Core Physicochemical Properties

The properties of the hydrochloride salt differ significantly from its free base precursor. The data below summarizes known values, primarily for the more commonly reported free base (5-Bromoquinoline, CAS: 4964-71-0), and provides expert analysis on the expected properties of the hydrochloride salt.

| Property | 5-Bromoquinoline (Free Base) | This compound (Expected) | Rationale for Differences |

| Appearance | White to pale yellow solid/powder | White to off-white crystalline solid | Salt formation typically results in a more defined crystalline structure. |

| Melting Point | 41-50 °C[1][7][8] | Significantly higher, likely with decomposition | The ionic character of the salt leads to a stronger crystal lattice energy, requiring more energy to break. |

| Solubility | Sparingly soluble in water; soluble in organic solvents | Highly soluble in water; soluble in polar protic solvents (e.g., methanol, ethanol); lower solubility in nonpolar organic solvents | The ionic nature of the hydrochloride salt allows for favorable interactions with polar water molecules, drastically increasing aqueous solubility. |

| pKa | Not available | Estimated ~3.5 - 4.5 | This value would correspond to the pKa of the protonated quinolinium ion. The electron-withdrawing bromine atom would slightly decrease the basicity of the nitrogen compared to unsubstituted quinoline. |

Synthesis and Purification Workflow

The reliable synthesis of high-purity this compound is critical for reproducible downstream applications. A common and effective route involves the Sandmeyer reaction starting from 5-Aminoquinoline, followed by salt formation.

Expert Rationale

The Sandmeyer reaction is a robust and well-established method for introducing halides onto an aromatic ring via a diazonium salt intermediate. Starting with 5-Aminoquinoline, diazotization is performed under cold, acidic conditions (HBr) to prevent premature decomposition of the unstable diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the displacement of the diazonium group with bromide. The final step, conversion to the hydrochloride salt, is a simple acid-base reaction designed to produce a stable, water-soluble solid that is easily isolated and purified.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of the free base.[9]

-

Diazotization:

-

Dissolve 5-Aminoquinoline (1 equivalent) in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0-5 °C in an ice bath. This temperature is critical to maintain the stability of the diazonium intermediate.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.2 equivalents) dropwise, keeping the internal temperature below 5 °C.

-

Stir the resulting solution for 15-20 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and heat it to approximately 70-75 °C.

-

Add the cold diazonium salt solution from Step 1 dropwise to the hot copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Isolation of Free Base:

-

Basify the reaction mixture with a concentrated sodium hydroxide solution to a pH > 10 to deprotonate any remaining ammonium species and precipitate the organic product.

-

Extract the aqueous layer twice with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 5-Bromoquinoline.

-

-

Formation and Purification of Hydrochloride Salt:

-

Dissolve the crude 5-Bromoquinoline in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove non-polar impurities.

-

Recrystallize the crude salt from a solvent system such as ethanol/water or isopropanol to achieve high purity. Dry the final product under vacuum.

-

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis and purification of 5-Bromoquinoline HCl.

Analytical Characterization Methodologies

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the final product.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expert Rationale: Reversed-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 stationary phase is ideal as its hydrophobic nature provides excellent retention for the aromatic quinoline ring. UV detection is highly effective due to the strong chromophore of the quinoline system. A gradient elution method is chosen to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted within a reasonable timeframe.

Protocol: RP-HPLC Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL and integrate the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure confirmation.[10] The ¹H NMR spectrum is expected to show distinct aromatic proton signals, with chemical shifts and coupling constants characteristic of the 5-bromo substitution pattern on the quinoline ring. The ¹³C NMR will confirm the presence of nine distinct carbon atoms.[9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[10] For 5-Bromoquinoline, the mass spectrum will exhibit a characteristic molecular ion cluster (M and M+2 peaks) in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom.[11]

Visualization of Analytical Workflow

Caption: A logical workflow for the analytical characterization of the final product.

Stability and Degradation Profile

Understanding a compound's stability is crucial for determining appropriate storage conditions and predicting its shelf-life. Forced degradation studies are intentionally rigorous experiments designed to identify potential degradation pathways and products that could arise over the product's lifecycle.[12]

Expert Rationale: The this compound molecule has several potential points of chemical instability. The quinoline ring system, while aromatic, can be susceptible to strong oxidation. Under harsh acidic or basic conditions, hydrolysis is less of a concern for the core structure itself but could affect formulations. Photostability is also a key consideration, as aromatic systems can absorb UV light, potentially leading to photochemical reactions.[12][13]

General Protocol for Forced Degradation Study:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for several hours.

-

Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source providing a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[12]

-

Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for an extended period.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (as described in Section 4) to quantify the parent compound and detect any degradation products.

Visualization of Potential Degradation Pathways

Caption: Key stress conditions and potential degradation pathways for 5-Bromoquinoline HCl.

References

-

This compound [P93252] - ChemUniverse. (n.d.). Retrieved from [Link]

-

The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5-Bromoquinoline (CAS 4964-71-0): Synthesis, Properties, and Key Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5-Bromoquinoline (CAS 4964-71-0): A Key Building Block for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

5-Bromoquinoline | C9H6BrN | CID 817321 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

5-Bromoquinoline - SpectraBase. (n.d.). Retrieved from [Link]

-

Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved from [Link]

-

Analysis of Drug Stability and Chemical Degradation. (n.d.). Walsh Medical Media. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. 5-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. L19634.03 [thermofisher.com]

- 9. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rjptonline.org [rjptonline.org]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

Navigating the Solubility Landscape of 5-Bromoquinoline Hydrochloride: A Technical Guide for Researchers

Introduction: The Quinoline Moiety and the Significance of 5-Bromoquinoline Hydrochloride

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments. The introduction of a bromine atom at the 5-position of the quinoline ring, as in 5-bromoquinoline, offers a versatile handle for synthetic chemists to further functionalize the molecule through various cross-coupling reactions, leading to the development of novel compounds with potentially enhanced biological activity.

The conversion of 5-bromoquinoline to its hydrochloride salt is a common strategy employed in drug development to modulate the physicochemical properties of the parent molecule. This guide provides an in-depth exploration of the solubility of this compound in organic solvents, a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. As direct quantitative solubility data for this specific salt is not extensively documented, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile.

I. The Theoretical Underpinnings of Solubility

The solubility of a compound is governed by a delicate interplay of thermodynamic factors, primarily the enthalpy (ΔH) and entropy (ΔS) of dissolution. The overall process can be visualized as a three-step cycle, where energy is consumed to overcome solute-solute and solvent-solvent interactions, and energy is released upon the formation of new solute-solvent interactions. A solution forms when the energy released in the final step compensates for the energy required in the first two, leading to a favorable negative Gibbs free energy (ΔG = ΔH - TΔS).[1]

The adage "like dissolves like" serves as a practical distillation of these principles. Polar solutes, particularly ionic salts like this compound, tend to dissolve in polar solvents. The hydrochloride salt's ionic nature, arising from the protonation of the quinoline nitrogen, introduces strong ion-dipole interactions that must be effectively solvated.

From Free Base to Hydrochloride Salt: A Solubility Paradigm Shift

The conversion of the 5-bromoquinoline free base to its hydrochloride salt significantly alters its solubility characteristics. While the free base exhibits moderate solubility in organic solvents such as ethanol and dichloromethane, the hydrochloride salt is expected to have markedly different behavior. The formation of the salt increases the polarity of the compound. Consequently, its solubility in polar protic solvents (e.g., methanol, ethanol) may be enhanced, while its solubility in nonpolar or weakly polar aprotic solvents (e.g., hexane, toluene, diethyl ether) is likely to decrease significantly.[2][3] Many hydrochloride salts are, in fact, insoluble in solvents like diethyl ether, a property often exploited for their precipitation and purification.[4]

The following diagram illustrates the fundamental thermodynamic cycle of dissolution:

Sources

The Multifaceted Biological Activities of Novel 5-Bromoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among its many derivatives, those featuring a bromine substitution at the 5-position have garnered significant interest for their potent anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth exploration of the biological activities of novel 5-bromoquinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource detailing experimental protocols, mechanistic insights, and structure-activity relationships.

Part 1: Anticancer Activity of 5-Bromoquinoline Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of 5-bromoquinoline derivatives against a variety of human cancer cell lines. The primary mechanisms underlying this anticancer activity include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

Induction of Apoptosis

A key mechanism by which 5-bromoquinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.

5-Bromoquinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. One derivative, PQ1, has been demonstrated to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (the primary initiator of the intrinsic pathway) in breast cancer cells.[3] Activation of these initiator caspases leads to a downstream cascade involving the executioner caspase-3, ultimately resulting in the cleavage of cellular proteins and cell death.[3] Furthermore, some derivatives can modulate the expression of Bcl-2 family proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[2][4][5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the apoptosome.

Diagram of Apoptosis Induction by 5-Bromoquinoline Derivatives

Caption: Apoptosis induction pathway by 5-bromoquinoline derivatives.

Inhibition of Protein Kinases: EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that play a crucial role in cell growth and proliferation.[7] Their overexpression is implicated in various cancers, making them prime targets for anticancer therapies.[7] Several quinoline derivatives have been developed as potent dual inhibitors of EGFR and HER-2.[4][5][7][8]

These inhibitors typically compete with ATP for binding to the kinase domain of EGFR and HER-2, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.

Diagram of EGFR/HER-2 Signaling Pathway Inhibition

Caption: Inhibition of EGFR/HER-2 signaling by 5-bromoquinoline derivatives.

Inhibition of Topoisomerase I

DNA topoisomerase I (Top1) is a nuclear enzyme that plays a critical role in DNA replication, transcription, and recombination by relaxing DNA supercoiling.[9][10] It is a well-established target for anticancer drugs.[9] Certain quinoline derivatives have been identified as potent Top1 inhibitors.[11][12]

These compounds act as "poisons" by stabilizing the covalent complex between Top1 and DNA, known as the cleavable complex.[9][13] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[9][13]

Quantitative Anticancer Activity

The anticancer potency of 5-bromoquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat glioblastoma) | 12.3 µg/mL | [14] |

| 7-Bromo-8-hydroxyquinoline | C6 (Rat glioblastoma) | 25.6 µg/mL | [14] |

| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (Breast) | 1.7 µg/mL | [15] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [15] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [16] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | [16] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin/Doxorubicin | [16] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | [11] |

Table 1: Anticancer Activity of 5-Bromoquinoline Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of 5-bromoquinoline derivatives on cancer cell lines.

Diagram of MTT Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding:

-

Action: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.[9]

-

Causality: This density ensures that the cells are in the logarithmic growth phase during the experiment, providing a reliable measure of proliferation.

-

-

Cell Adhesion:

-

Action: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Causality: Proper cell attachment is crucial for their viability and response to the treatment.

-

-

Compound Treatment:

-

Action: Prepare serial dilutions of the 5-bromoquinoline derivatives in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[9]

-

Causality: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

-

-

Incubation:

-

Action: Incubate the plates for 48-72 hours.[9]

-

Causality: This incubation period is typically sufficient for the compounds to exert their cytotoxic effects.

-

-

MTT Addition:

-

Action: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9][17]

-

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[17]

-

-

Formazan Solubilization:

-

Action: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]

-

Causality: The amount of purple formazan is directly proportional to the number of viable cells.

-

-

Absorbance Measurement:

-

Action: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

-

Causality: The absorbance reading provides a quantitative measure of cell viability.

-

-

Data Analysis:

-

Action: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the compound concentration.

-

Causality: The IC50 value is a standard measure of a compound's potency.

-

Part 2: Antimicrobial Activity of 5-Bromoquinoline Derivatives

5-Bromoquinoline derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to their ability to interfere with essential cellular processes in microorganisms.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of bromoquinolines are multifaceted and can include:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer mechanism, some quinoline derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[18][19]

-

Disruption of Cell Membrane Integrity: Some derivatives can disrupt the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death.[20][21]

-

Chelation of Essential Metal Ions: Bromoquinolines can chelate metal ions that are crucial for the metabolic processes of pathogens, thereby inhibiting their growth and replication.[20][21]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 5-bromoquinoline derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 7) | E. coli ATCC25922 | 2 | [22] |

| 9-bromo substituted indolizinoquinoline-5,12-dione (Compound 27) | Methicillin-resistant S. aureus (MRSA) | 0.031 | [18] |

| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (Compound 5b) | K. Pneumonia | 0.80-1.00 mg/ml | [16] |

| 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides (Compound 5d) | S. typhi | 0.80-1.00 mg/ml | [16] |

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 | [23] |

Table 2: Antimicrobial Activity of 5-Bromoquinoline Derivatives.

Experimental Protocol: Agar Well Diffusion Assay

This protocol describes a common method for screening the antimicrobial activity of 5-bromoquinoline derivatives.

Diagram of Agar Well Diffusion Assay Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. sid.ir [sid.ir]

- 7. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is Broxyquinoline used for? [synapse.patsnap.com]

- 21. What is the mechanism of Broxyquinoline? [synapse.patsnap.com]

- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromoquinoline and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromoquinoline, a key intermediate in pharmaceutical and chemical research.[1] Due to the limited availability of public domain spectroscopic data for 5-bromoquinoline hydrochloride, this guide will focus on the well-characterized free base, 5-bromoquinoline. The principles outlined will be extended to predict and understand the spectral characteristics of its hydrochloride salt, providing a robust framework for researchers in the field.

The quinoline moiety is a fundamental scaffold in numerous biologically active compounds, and the addition of a bromine atom at the 5-position offers a versatile handle for further synthetic modifications through reactions like nucleophilic substitutions and cross-coupling.[2] Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and its Spectroscopic Implications

The structure of 5-bromoquinoline, with its distinct aromatic rings and heteroatom, gives rise to a unique spectroscopic fingerprint. The protonation of the quinoline nitrogen to form the hydrochloride salt induces significant electronic changes, which are predictably reflected in the NMR, IR, and MS spectra.

Figure 1. Chemical structure of 5-Bromoquinoline.

Figure 1. Chemical structure of 5-Bromoquinoline.

Figure 2. Chemical structure of this compound.

Figure 2. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5-bromoquinoline, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-bromoquinoline exhibits a series of signals in the aromatic region, characteristic of the quinoline ring system. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

Expected ¹H NMR Spectral Data for 5-Bromoquinoline (in CDCl₃):

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-2 | ~8.9 | dd | 4.2, 1.7 |

| H-3 | ~7.5 | dd | 8.4, 4.2 |

| H-4 | ~8.2 | dd | 8.4, 1.7 |

| H-6 | ~7.8 | t | 7.8 |

| H-7 | ~7.4 | d | 7.8 |

| H-8 | ~8.1 | d | 7.8 |

Interpretation:

-

Downfield Shift of H-2 and H-4: The protons adjacent to the nitrogen atom (H-2 and H-4) are significantly deshielded and appear at the downfield end of the spectrum.

-

Coupling Patterns: The characteristic coupling constants (J-values) allow for the assignment of adjacent protons. For instance, the coupling between H-2 and H-3, and H-3 and H-4, helps to trace the connectivity within the pyridine ring.

-

Effect of Bromine: The bromine at the 5-position influences the chemical shifts of the protons on the carbocyclic ring (H-6, H-7, and H-8).

Anticipated Changes for this compound:

Upon protonation of the quinoline nitrogen to form the hydrochloride, a significant downfield shift of the protons on the pyridine ring (H-2, H-3, and H-4) is expected. This is due to the increased electron-withdrawing nature of the positively charged nitrogen atom. The proton on the nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data for 5-Bromoquinoline (in CDCl₃): [3]

| Carbon Assignment | Chemical Shift (δ) ppm (Approximate) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~120 |

| C-6 | ~133 |

| C-7 | ~127 |

| C-8 | ~129 |

| C-8a | ~128 |

Interpretation:

-

Quaternary Carbons: The spectrum will show signals for all nine carbon atoms, including the quaternary carbons at the ring junctions and the carbon bearing the bromine atom.

-

Chemical Shifts: The chemical shifts are influenced by the hybridization state and the electronic environment. Carbons closer to the nitrogen and bromine atoms will show distinct shifts.

Anticipated Changes for this compound:

Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will exhibit downfield shifts for the carbons in the pyridine ring (especially C-2 and C-4) due to the deshielding effect of the protonated nitrogen.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Program: Standard one-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectral Data for 5-Bromoquinoline:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~830 | C-H out-of-plane bending |

| ~780 | C-Br stretching |

Interpretation:

-

Aromatic C-H Stretch: The presence of sharp absorption bands above 3000 cm⁻¹ is characteristic of C-H bonds in an aromatic system.

-

Ring Vibrations: The complex pattern of absorptions in the 1600-1450 cm⁻¹ region is indicative of the quinoline ring system.

-

C-Br Stretch: The C-Br stretching vibration is typically observed in the fingerprint region and can be a useful diagnostic peak.

Anticipated Changes for this compound:

The IR spectrum of the hydrochloride salt will show a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretch of a protonated amine salt. The C=N stretching frequency may also be slightly shifted upon protonation.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for preparing solid samples for transmission IR analysis.

Procedure:

-

Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pressing: Transfer the finely ground powder to a pellet press die.

-

Evacuation: Briefly apply a vacuum to the die to remove any trapped air.

-

Compression: Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data for 5-Bromoquinoline:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. For 5-bromoquinoline (C₉H₆BrN), these peaks will appear at approximately m/z 207 and 209.[4]

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of HCN or cleavage of the rings. The fragmentation pattern can provide further structural information.

Anticipated Changes for this compound:

In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the hydrochloride salt would likely be observed as the protonated molecule [M+H]⁺, where M is the free base. The isotopic pattern of bromine would still be evident in this ion.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization)

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

-

Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

-

Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratios are measured.

Workflow Visualizations

Visualizing the experimental and analytical workflows can aid in understanding the logical progression of spectroscopic analysis.

General Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

NMR Data Interpretation Logic

Caption: Logic flow for NMR spectral interpretation.

Conclusion

References

-

Chem-Impex. 5-Bromoquinoline. [Link]

-

SpectraBase. 5-Bromoquinoline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. [Link]

Sources

5-Bromoquinoline Hydrochloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth overview of 5-Bromoquinoline hydrochloride (CAS No. 421580-26-9), a key chemical intermediate for professionals in research, drug development, and material science. We will delve into its chemical and physical properties, comprehensive safety and handling protocols, and its significant applications, offering a technical and practical framework for its use.

Chemical Identity and Properties

This compound is the hydrochloride salt of 5-bromoquinoline. The addition of the hydrochloride group generally enhances the compound's solubility in aqueous solutions compared to its free base form, a critical consideration for many biological and chemical applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromoquinoline (Free Base) |

| CAS Number | 421580-26-9[1][2] | 4964-71-0[3][4][5] |

| Molecular Formula | C₉H₇BrClN[2] | C₉H₆BrN[3][4][5] |

| Molecular Weight | 244.52 g/mol [2] | 208.05 g/mol [5] |

| Appearance | White to off-white solid | White solid or off-white powder[3] |

| Melting Point | Not explicitly available | 43-48 °C[5] |

| Purity | Typically >95% | ≥ 98% (GC)[3] |

| SMILES | BrC1=C2C=CC=NC2=CC=C1.[H]Cl[2] | Brc1cccc2ncccc12[5] |

Safety and Hazard Information

GHS Hazard Classification (Based on 5-Bromoquinoline)

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[6]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[6][7]

-

Serious Eye Damage/Eye Irritation (Category 1/2) : Causes serious eye damage/irritation.[6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[6][7]

Signal Word: Danger/Warning[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H318/H319: Causes serious eye damage/irritation.[5]

-

H335: May cause respiratory irritation.[5]

Table 2: Precautionary Measures and First Aid

| Precautionary Area | Recommended Actions |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P264: Wash face, hands and any exposed skin thoroughly after handling.[7] P271: Use only outdoors or in a well-ventilated area.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P312: Call a POISON CENTER or doctor if you feel unwell.[7] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |

Experimental Protocol: Safe Handling and Storage

Adherence to a strict handling protocol is essential to mitigate the risks associated with this compound. The following workflow is designed to ensure a self-validating system of safety.

Step-by-Step Handling Procedure

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles compliant with EN 166 or NIOSH standards.[6]

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile) and inspect them for integrity before each use.[6]

-

Body Protection : A lab coat is mandatory. For larger quantities, consider additional protective clothing.[6]

-

Respiratory Protection : If dust formation is likely, a NIOSH-approved respirator is recommended.[6]

-

-

Dispensing and Weighing :

-

Perform these tasks in a designated area within the fume hood to contain any dust.

-

Use appropriate tools (e.g., spatulas) to handle the solid material.

-

Avoid creating dust clouds.

-

-

In Case of a Spill :

-

Evacuate the immediate area.

-

Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a sealed container for disposal.[7]

-

Clean the spill area with a suitable solvent and decontaminate all surfaces.

-

-

Storage :

Logical Flow for Safe Handling

Caption: Synthetic utility and applications of 5-Bromoquinoline.

Conclusion

This compound is a compound of significant interest due to its wide-ranging applications as a chemical intermediate. A thorough understanding of its properties and a commitment to rigorous safety protocols are essential for harnessing its potential in research and development. This guide provides the foundational knowledge for scientists to work with this compound safely and effectively, paving the way for innovation in medicine, materials, and beyond.

References

- ECHEMI. (n.d.). 421580-26-9, this compound Formula.

- BLDpharm. (n.d.). 421580-26-9|this compound.

- Chem-Impex. (n.d.). 5-Bromoquinoline.

- TCI. (n.d.). This compound|CAS 421580-26-9.

- Thermo Fisher Scientific. (2012, July 9). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2009, December 7). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). This compound | 421580-26-9.

- ECHO CHEMICAL CO., LTD. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 421580-26-9.

- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 421580-26-9].

- Santa Cruz Biotechnology. (n.d.). 5-Bromoquinoline | CAS 4964-71-0.

- Bide Pharmatech. (n.d.). This compound, CasNo.421580-26-9.

- Sigma-Aldrich. (n.d.). 5-Bromoquinoline 97 4964-71-0.

Sources

Reactivity profile of the quinoline ring in 5-Bromoquinoline

5-Bromoquinoline stands out as a foundational building block in synthetic chemistry. Its reactivity profile is a study in controlled functionalization. While the quinoline core is deactivated towards electrophilic attack, this leads to highly predictable regioselectivity at the C-8 position. The true power of this intermediate is unlocked through modern metal-catalyzed cross-coupling, where the C-5 bromine provides a reliable and versatile anchor point for constructing complex molecules. This trifecta of reactivity—predictable EAS, activatable SNAr, and robust cross-coupling—ensures that 5-bromoquinoline will remain a compound of high strategic importance for professionals in drug discovery, agrochemicals, and materials science who seek to innovate and push the boundaries of molecular design. [1][2][13]

References

-

The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research . (2025-12-29). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

5-Bromoquinoline (CAS 4964-71-0): A Key Building Block for Innovation . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction . Journal of the Indian Chemical Society. Available at: [Link]

-

Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione . (2017-12-22). International Journal of Chemistry and Materials Research. Available at: [Link]

-

Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid . Synthesis. Available at: [Link]

-

Why does the nitration of quinoline occur at the 5 (and 8) position? . (2025-06-06). Chemistry Stack Exchange. Available at: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

-

The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase . (2025-08-06). Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]

-

Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines . Semantic Scholar. Available at: [Link]

-

Sonogashira Coupling . NROChemistry. Available at: [Link]

-

Sonogashira coupling . Wikipedia. Available at: [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. Available at: [Link]

-

Isoquinoline, 5-bromo-8-nitro- . Organic Syntheses Procedure. Available at: [Link]

-

Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones . (2025-08-07). ResearchGate. Available at: [Link]

-

The Synthetic Utility of 5-Bromoisoquinoline in Chemical Reactions . (2025-10-27). Autechilo. Available at: [Link]

-

Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? . (2020-02-06). Reddit. Available at: [Link]

-

Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? . (2018-02-19). Quora. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. 7-Bromo-5-nitroisoquinoline | Benchchem [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 5-Bromoisoquinoline-8-sulfonic acid | 862777-69-3 | Benchchem [benchchem.com]

- 11. chemscene.com [chemscene.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

5-Bromoquinoline: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Unlocking Therapeutic Potential

This guide provides an in-depth technical exploration of 5-bromoquinoline, a pivotal heterocyclic building block in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the strategic and mechanistic reasoning that makes this compound a cornerstone for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 5-bromoquinoline in their discovery pipelines.

The Quinoline Core: A Privileged Structure in Pharmacology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal framework for binding to a diverse array of biological targets.[3] From the historical success of quinine as an antimalarial to modern synthetic antibacterial agents (e.g., ciprofloxacin) and anticancer drugs (e.g., topotecan), the quinoline core is a recurring motif in approved therapeutics.[4][5] This broad spectrum of activity has cemented its importance as a foundational structure for generating libraries of bioactive molecules.[1][6]

5-Bromoquinoline: The Strategic Advantage of a Halogen Handle

While the quinoline scaffold itself is valuable, the introduction of a bromine atom at the 5-position transforms it into a highly versatile and strategically important intermediate.[7]

Chemical Properties of 5-Bromoquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₆BrN | [8][9] |

| Molecular Weight | 208.05 g/mol | [8] |

| Appearance | White to pale yellow solid | [7][9] |

| Melting Point | 41-50 °C | [7] |

| CAS Number | 4964-71-0 | [10] |

The true power of 5-bromoquinoline lies in the reactivity of the C-Br bond. The bromine atom serves as an excellent leaving group and a reactive "handle" for functionalization, particularly in transition-metal-catalyzed cross-coupling reactions.[10][11] This allows for the precise and controlled introduction of a wide variety of substituents (aryl, heteroaryl, alkynyl, etc.), enabling systematic exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.[11]

Synthetic Pathways and Methodologies

The utility of a building block is directly tied to its accessibility. 5-Bromoquinoline can be synthesized through several established routes, making it a readily available starting material for research and development.[10]

Synthesis of the 5-Bromoquinoline Scaffold

A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from 5-aminoquinoline. This method provides a reliable and scalable route to the target compound.

Protocol: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction

-

Objective: To synthesize 5-bromoquinoline from 5-aminoquinoline.

-

Principle: This protocol involves the diazotization of the primary amine of 5-aminoquinoline with sodium nitrite in an acidic medium (hydrobromic acid), followed by the displacement of the diazonium group with bromide, catalyzed by copper(I) bromide.[12]

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 5-aminoquinoline (1 equivalent) in aqueous hydrobromic acid (48%) in a reaction vessel equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature remains between 0-5 °C.

-

Stir the resulting mixture vigorously at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in aqueous HBr (48%) and heat the solution to approximately 70-75 °C.[12]

-

Add the cold diazonium salt solution from Step 1 dropwise to the hot copper(I) bromide solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.[12]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully basify with an aqueous sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure 5-bromoquinoline.

-

-

Validation:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The mass spectrum should show characteristic isotopic peaks for bromine (m/z 208 and 210).[12]

-

Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful tool for functionalizing 5-bromoquinoline. It allows for the formation of a C-C bond between the C5 position of the quinoline and a wide range of aryl or heteroaryl boronic acids or esters.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoquinoline

-

Objective: To synthesize a 5-arylquinoline derivative.

-

Principle: This palladium-catalyzed reaction couples 5-bromoquinoline with an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromoquinoline (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography.

-

-

Validation:

-

Characterize the final 5-arylquinoline product by NMR and mass spectrometry to confirm its structure and purity.

-

Therapeutic Applications & Case Studies

The true value of 5-bromoquinoline is demonstrated by the diverse biological activities of its derivatives.[7][10]

Anticancer Agents

The quinoline scaffold is prevalent in anticancer drug discovery, with derivatives acting through various mechanisms including kinase inhibition, DNA intercalation, and induction of apoptosis.[1][3]

-

EGFR/HER-2 Dual Target Inhibitors: Many solid tumors overexpress Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Dual targeting of these kinases is a validated anticancer strategy.[13] 5-Bromoquinoline serves as a starting point for synthesizing compounds where the quinoline core acts as a hinge-binding motif. The C5 position is functionalized to extend into other regions of the ATP-binding pocket, enhancing potency and selectivity. For instance, a synthesized derivative, compound 5a in one study, proved to be a potent dual-target inhibitor of EGFR and HER-2, outperforming the reference drug erlotinib against EGFR.[13] Such compounds have been shown to induce apoptosis by activating caspases and modulating Bcl-2 family proteins.[13]

-

Apoptosis Induction: Certain substituted quinolines demonstrate potent pro-apoptotic activity. For example, 6-bromo-5-nitroquinoline has shown significant antiproliferative activity against various cancer cell lines, with evidence suggesting it causes cancer cell death through apoptosis.[14] This highlights how different substitution patterns on the bromoquinoline core can lead to distinct biological outcomes.

Antibacterial Agents

The emergence of multidrug-resistant (MDR) bacteria is a critical global health threat. Quinoline derivatives have long been a source of antibacterial agents.[15] Recent research has focused on creating hybrid molecules by modifying the quinoline scaffold to develop broad-spectrum agents.[16] By using 5-bromoquinoline as a scaffold, medicinal chemists can introduce side chains designed to interact with novel bacterial targets, such as the lipopolysaccharide transport protein (LptA), potentially overcoming existing resistance mechanisms.[15][16]

Antimalarial and Antiparasitic Agents

Historically, quinoline alkaloids like quinine are the cornerstone of antimalarial therapy.[7] 5-Bromoquinoline serves as a key intermediate in the synthesis of new antimalarial drug candidates.[7][10] The C5 position can be modified to alter the compound's ability to interfere with heme detoxification in the parasite, a critical pathway for its survival.

Table of Representative Bioactive Quinoline Derivatives

| Compound Class | Target/Mechanism | Example Activity | Reference(s) |

| Anticancer | EGFR/HER-2 Kinase Inhibition | IC₅₀ = 71 nM (EGFR), 31 nM (HER-2) for compound 5a | [13] |

| Anticancer | Apoptosis Induction | Potent antiproliferative activity (6-bromo-5-nitroquinoline) | |

| Antibacterial | Broad-Spectrum (G+/G-) | MIC values of 0.125–8 μg/mL for quinolone hybrid 5d | [15][16] |

| Antimalarial | Heme Detoxification Inhibition | Foundational scaffold for antimalarial drug development | [7] |

Future Outlook

5-Bromoquinoline is more than just a chemical intermediate; it is a launchpad for innovation in medicinal chemistry. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, essential for high-throughput screening and lead optimization. Future research will likely focus on:

-

Novel Coupling Methodologies: Exploring new catalytic systems to further expand the range of functional groups that can be introduced at the C5 position.

-

Structure-Based Drug Design: Using computational modeling to design 5-bromoquinoline derivatives with enhanced selectivity for specific biological targets, thereby reducing off-target effects.

-

Development of PROTACs: Employing 5-bromoquinoline as a scaffold to build Proteolysis Targeting Chimeras (PROTACs), which can induce the degradation of disease-causing proteins.

References

- Benchchem. 5,7-Dibromoquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (2025).

- Chem-Impex. 5-Bromoquinoline.

- Smolecule. Buy 5-Bromo-8-methylquinoline | 74316-55-5. (2023).

- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-.

- ChemicalBook. 5-Bromoquinoline synthesis.